3-Deoxy-3-iodo-D-glucose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

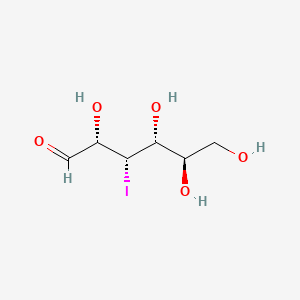

3-Deoxy-3-iodo-D-glucose is a derivative of D-glucose where the hydroxyl group at the third carbon is replaced by an iodine atom. This compound has the molecular formula C6H11IO5 and a molecular weight of 290.05 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-3-iodo-D-glucose typically involves the iodination of D-glucose. One common method includes the use of iodine and a reducing agent such as triphenylphosphine in an organic solvent like acetonitrile . The reaction is carried out under mild conditions to ensure the selective iodination at the third carbon.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions similar to those used in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 3-Deoxy-3-iodo-D-glucose undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Reduction Reactions: The iodine can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or sodium hydroxide in polar solvents.

Reduction: Pd/C catalyst and hydrogen gas in methanol or ethanol.

Major Products:

Substitution: 3-Deoxy-3-amino-D-glucose or 3-Deoxy-3-hydroxy-D-glucose.

Reduction: 3-Deoxy-D-glucose.

Aplicaciones Científicas De Investigación

Biochemical Research

3-Deoxy-3-iodo-D-glucose is primarily utilized as a glucose analog in biochemical studies. It serves as a valuable tool for understanding glucose metabolism and transport mechanisms. Its incorporation into metabolic pathways allows researchers to investigate how structural modifications influence biological functions.

Key Studies and Findings

- Transport Mechanisms : Research has shown that this compound can be transported into cells similarly to glucose, making it useful for studying glucose uptake and metabolism under various physiological conditions .

- Phosphorylation Studies : In vitro studies have demonstrated that this compound undergoes phosphorylation by hexokinase, providing insights into its metabolic fate and interactions with key enzymes involved in glucose metabolism .

Imaging Applications

The compound has been evaluated for use as a radiolabeled tracer in imaging studies. Its ability to mimic glucose makes it suitable for assessing glucose uptake in tissues, which is crucial in oncology and metabolic research.

Imaging Techniques

- Positron Emission Tomography (PET) : this compound can be labeled with isotopes for PET imaging, allowing researchers to visualize metabolic activity in tumors and other tissues. This application is particularly relevant for monitoring cancer progression and response to therapy .

Therapeutic Potential

The unique properties of this compound suggest potential therapeutic applications, particularly in cancer treatment. Its role as an antimetabolite could be explored further in the context of targeted therapies.

Antimetabolic Properties

- Similar compounds, such as 2-deoxy-D-glucose, have been used as antimetabolites in cancer therapy by inhibiting glycolysis in tumor cells. This compound may exhibit similar effects, warranting investigation into its efficacy as a therapeutic agent .

Comparative Analysis with Related Compounds

The following table summarizes key structural differences and potential applications of this compound compared to related glucose analogs:

| Compound Name | Structure Modification | Key Features |

|---|---|---|

| This compound | Iodine substitution at C3 | Potential tracer for imaging; unique metabolic properties |

| 2-Deoxy-D-glucose | Hydroxyl group at C2 removed | Used as an antimetabolite in cancer therapy |

| 3-Deoxy-3-fluoro-D-glucose | Fluorine instead of iodine | Better substrate for some metabolic pathways |

| D-Mannose | Epimer at C2 | Different transport characteristics |

| α-D-Methylglucoside | Methyl group at C1 | Forms stable glycosides |

Mecanismo De Acción

The mechanism of action of 3-Deoxy-3-iodo-D-glucose involves its interaction with glucose transporters and metabolic enzymes. Due to its structural similarity to D-glucose, it can be taken up by cells via glucose transporters. Once inside the cell, it may interfere with glycolytic enzymes, affecting glucose metabolism . This property makes it useful in imaging studies where it can act as a tracer.

Comparación Con Compuestos Similares

2-Deoxy-D-glucose: Another glucose analog where the hydroxyl group at the second carbon is replaced by a hydrogen atom.

3-Deoxyglucosone: A deoxy sugar involved in the formation of advanced glycation end-products (AGEs) and associated with diabetic complications.

Uniqueness: 3-Deoxy-3-iodo-D-glucose is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. Its use as a contrast medium in imaging studies sets it apart from other glucose analogs .

Propiedades

Número CAS |

59309-86-3 |

|---|---|

Fórmula molecular |

C6H11IO5 |

Peso molecular |

290.05 g/mol |

Nombre IUPAC |

(2S,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-iodohexanal |

InChI |

InChI=1S/C6H11IO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1 |

Clave InChI |

BFGQUCURJSWPCF-SLPGGIOYSA-N |

SMILES |

C(C(C(C(C(C=O)O)I)O)O)O |

SMILES isomérico |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)I)O)O)O |

SMILES canónico |

C(C(C(C(C(C=O)O)I)O)O)O |

Sinónimos |

3-deoxy-3-iodo-D-glucose 3-deoxy-3-iodo-D-glucose, 123I-labeled 3-deoxy-3-iodo-D-glucose, 131I-labeled |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.